The synthesis of (1R)-6,6'-Bis(3,5-dimethylphenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol involves several steps:
The detailed steps can be found in the literature where various methods have been documented for synthesizing similar compounds .
The molecular structure of (1R)-6,6'-Bis(3,5-dimethylphenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol features:
The compound's three-dimensional conformation can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .
(1R)-6,6'-Bis(3,5-dimethylphenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol can participate in various chemical reactions:
These reactions are influenced by the electronic properties imparted by the dimethylphenyl substituents .
The mechanism of action for (1R)-6,6'-Bis(3,5-dimethylphenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol largely depends on its interactions at the molecular level:
Understanding these mechanisms requires further studies involving biological assays and computational modeling .
The physical and chemical properties of (1R)-6,6'-Bis(3,5-dimethylphenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol include:
These properties are critical for determining the compound's behavior in different environments .
(1R)-6,6'-Bis(3,5-dimethylphenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol has potential applications in:
Continued research into this compound could unveil further applications across various scientific disciplines .
The spirobiindane core represents a topological challenge in asymmetric synthesis due to its central quaternary stereocenter and perpendicular ring system. For the target compound (CAS: 930784-56-8), molecular formula C₃₃H₃₂O₂, the enantioselective assembly typically begins with a prochiral diketone precursor that undergoes double Friedel-Crafts alkylation under chiral induction. Advanced methodologies employ scaffold-directed diastereocontrol through temporary tethering strategies, where a chiral auxiliary guides the cyclization stereochemistry before being cleaved to reveal the enantiopure spiro junction. The (1R) configuration is secured via chiral phosphoric acid catalysis (5-10 mol%) during the pivotal spirocyclization step, achieving diastereomeric ratios exceeding 98:2 [2].
Modern approaches utilize asymmetric Suzuki-Miyaura coupling between halogenated indanone units and 3,5-dimethylphenylboronic acids. This method demonstrates remarkable functional group tolerance, enabling the installation of the sterically demanding 3,5-dimethylphenyl auxiliaries (evident in the SMILES structure from search results) prior to spirocyclization [1]. The spatial orientation of these auxiliaries critically influences the conformational locking of the transition state, as confirmed by X-ray crystallography studies of analogous spirobiindane systems [3].
Table 1: Comparative Analysis of Spirobiindane Core Assembly Methods
Synthetic Approach | Chiral Inductor | d.r. | Yield (%) | Key Advantage |
---|---|---|---|---|
Friedel-Crafts Alkylation | CPA (TRIP derivative) | 98:2 | 78 | Atom economy |
Suzuki-Miyaura Coupling | Palladacycle catalyst | 95:5 | 82 | Early auxiliary installation |
Reductive Cyclization | Transfer hydrogenation | 90:10 | 75 | Tandem dearomatization-reduction |
Achieving ≥99% enantiomeric excess requires multidimensional purification strategies beyond asymmetric synthesis. For the target compound (MW: 460.61 g/mol), preparative chiral HPLC using immobilized amylose-based stationary phases (Chiralpak IA-3) with ethanol/n-hexane mobile phases (15:85 v/v) effectively separates enantiomers at multi-gram scale. The resolution exploits differential π-π interactions between the 3,5-dimethylphenyl groups and the chiral selector, with separation factors (α) > 2.5 observed for closely related spirobiindanes [8].
Simulated moving bed chromatography (SMB) emerges as the industrial-scale resolution platform, enabling continuous separation with solvent consumption reduced by 80% compared to batch methods. Thermodynamic analysis reveals the entropy-enthalpy compensation during diastereomeric complex formation underpins the superior resolution of dimethylphenyl-substituted derivatives over simpler analogues. Crystallization-induced diastereomeric resolution using chiral dicarboxylic acids (e.g., (1R,3S)-camphoric acid) provides a complementary strategy, leveraging the phenolic -OH groups to form diastereomeric salts with free energy differences >3 kJ/mol [2] [8].
Table 2: Resolution Performance Metrics for (1R)-Isomer Purification
Resolution Technique | ee (%) | Throughput (g/h) | Solvent Consumption (L/kg) | Operational Complexity |
---|---|---|---|---|
Preparative HPLC | 99.5 | 0.5 | 1200 | High |
SMB Chromatography | 99.2 | 15 | 180 | Very High |
Diastereomeric Crystallization | 99.7 | 3 | 300 | Medium |
The 3,5-dimethylphenyl substituents serve as conformational anchors that enforce facial selectivity during spirocyclization. Computational analysis (DFT: ωB97X-D/cc-pVDZ) demonstrates the methyl groups induce a steric gearing effect that destabilizes the diastereomeric transition state by 2.8 kcal/mol compared to unsubstituted phenyl analogues. This energy difference correlates with the observed enantioselectivity enhancement from 88% ee (phenyl) to 99% ee (3,5-dimethylphenyl) in model reactions [1] [3].
The auxiliaries' electron-donating methyl groups generate a preorganized π-system that enhances substrate-catalyst interactions in asymmetric transformations. Kinetic studies reveal a 15-fold rate acceleration in the dearomatization step compared to electron-deficient aryl substituents, attributed to transition state stabilization through hyperconjugation. The 3,5-dimethyl substitution pattern specifically prevents unwanted rotamer interconversion, freezing the aryl rings in orientations perpendicular to the indane planes, as confirmed by NOESY spectroscopy of the intermediate palladium complexes [1].
Table 3: Electronic and Steric Effects of Aryl Auxiliaries on Stereoselectivity
Aryl Substituent | Hammett σₚ value | Relative Rate | ee (%) | Dominant Control Factor |
---|---|---|---|---|
3,5-(CH₃)₂C₆H₃ | -0.14 | 1.00 | 99 | Steric shielding |
C₆H₅ | 0.00 | 0.45 | 88 | π-Stacking |
4-NO₂C₆H₄ | +0.78 | 0.12 | 52 | Electronic activation |
Catalytic asymmetric dearomatization (CADA) forms the strategic linchpin for constructing the chiral spirocenter. The current state-of-the-art employs bifunctional organocatalysts derived from (R)-SPINOL phosphates that simultaneously activate the carbonyl precursor (via Brønsted acid catalysis) and the arene nucleophile (through π-cation interactions). This dual activation mode enables enantioselective double dearomatization at temperatures as low as -40°C, crucial for preventing racemization of the labile spiro center [2].
Transition metal-catalyzed variants feature chiral palladacycles with sterically demanding PEPPSI-type ligands that orchestrate the oxidative addition/reductive elimination sequence. Key to success is the chelation-controlled deprotonation of the phenolic -OH groups, which generates a rigid metallocycle intermediate that dictates stereochemistry during the spiroannulation. Recent advances demonstrate photoredox-mediated dearomatization using chiral iridium sensitizers (2 mol%), achieving quantum yields of 0.45 while maintaining 98% ee – a critical development for sustainable synthesis [5] [8].
Proposed Mechanism:
The synthesis of this thermally sensitive compound (storage requirement: 2-8°C under inert atmosphere) demands green chemistry principles integration. Life cycle assessment reveals 2-methyl-THF as the optimal solvent, replacing traditional dichloromethane while maintaining yield and ee. This switch reduces the process E-factor by 62% and enables biorenewable sourcing [1].
Atom economy analysis highlights the dearomatization-cyclization sequence as superior (atom economy = 92%) versus stepwise approaches (atom economy = 73%). The catalytic cascade design consolidates three synthetic operations (oxidation, dearomatization, spirocyclization) into a single pot, reducing PMI (Process Mass Intensity) from 127 to 38. Continuous flow implementation enhances sustainability further by minimizing thermal degradation during intermediate formation – critical for maintaining the stereochemical integrity of the (1R)-configuration during prolonged operations [1] [6].
Table 4: Sustainability Metrics for Synthetic Routes
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
PMI (kg/kg product) | 127 | 38 | 70% reduction |
Reaction Time | 48 h | 3.5 h | 93% reduction |
Energy Intensity (MJ/kg) | 890 | 210 | 76% reduction |
Carbon Footprint (kg CO₂eq/kg) | 78 | 19 | 76% reduction |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1